Sertraline-d3 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sertraline-d3 Hydrochloride is a deuterated form of Sertraline Hydrochloride, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. This compound is often used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications . The deuterium atoms in Sertraline-d3 Hydrochloride replace hydrogen atoms, making it useful for precise quantification in various biological and environmental samples .
Wirkmechanismus
Target of Action
Sertraline-d3 HCl, similar to its parent compound sertraline, primarily targets the serotonin transporter (SERT) . SERT is an integral membrane protein that mediates the sodium-dependent reuptake of the monoamine neurotransmitter serotonin at presynaptic nerve terminals in the brain . By inhibiting SERT, this compound enhances serotoninergic transmission, which is thought to underlie its antidepressant effect .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin by binding to SERT, thereby increasing the synaptic concentration of serotonin in the central nervous system . This leads to functional changes associated with enhanced serotonergic neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotoninergic pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotoninergic neurotransmission . This can lead to downstream effects such as mood elevation and reduction of anxiety .
Pharmacokinetics
This compound is metabolized in the liver, potentially involving the enzymes CYP2C19 and CYP2D6 . It undergoes extensive first-pass metabolism, forming the metabolite N-desmethylsertraline . The drug is excreted in urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) . The mean elimination half-life of sertraline is approximately 26 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in serotoninergic neurotransmission. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced serotoninergic neurotransmission . This can result in mood elevation and reduction of anxiety . Additionally, this compound has been found to target phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sertraline in the aquatic environment can negatively affect aquatic organisms at low concentrations . Moreover, the photodegradation of sertraline in the environment can be influenced by factors such as the initial drug concentration, catalyst dosage, and hydrogen peroxide concentration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sertraline-d3 Hydrochloride involves the incorporation of deuterium atoms into the Sertraline molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to hydrogenate the precursor compound, resulting in the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Sertraline-d3 Hydrochloride typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Analyse Chemischer Reaktionen
Types of Reactions: Sertraline-d3 Hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert Sertraline-d3 Hydrochloride to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and thiols.
Major Products:
N-oxide Derivatives: Formed through oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sertraline-d3 Hydrochloride has a wide range of scientific research applications, including:
Environmental Studies: Used to detect and analyze the presence of pharmaceutical compounds in wildlife and environmental samples.
Pharmaceutical Wastewater Analysis: Critical in assessing the efficacy of wastewater treatment processes in removing pharmaceutical active compounds.
Clinical Testing: Employed as an internal standard in LC-MS and GC-MS for the quantitation of Sertraline in biological samples.
Pharmacokinetic Studies: Utilized in the determination of Sertraline levels in human plasma for pharmacokinetic and therapeutic drug monitoring.
Vergleich Mit ähnlichen Verbindungen
Citalopram: Another SSRI with similar pharmacological effects but different structural properties.
Fluoxetine: An SSRI with a longer half-life and different side effect profile compared to Sertraline.
Escitalopram: Known for its high efficacy and tolerability in treating major depressive disorder.
Uniqueness of Sertraline-d3 Hydrochloride:
Biologische Aktivität
Sertraline-d3 HCl is a deuterated form of sertraline, a selective serotonin reuptake inhibitor (SSRI) commonly used to treat various psychiatric disorders, including major depressive disorder and anxiety disorders. The incorporation of deuterium in sertraline-d3 enhances its pharmacokinetic properties and allows for more precise studies on its biological activity. This article examines the biological activity of this compound, focusing on its mechanisms, effects in various models, and relevant case studies.
This compound functions primarily by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft and enhances neurotransmission. The compound has an IC50 value of approximately 70 nM for the serotonin transporter (SERT) . Additionally, sertraline has been shown to affect other neurotransmitter systems, including norepinephrine and dopamine pathways, although its primary action remains on serotonin.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of sertraline. It exhibits a half-life ranging from 26 to 56 hours, with peak plasma concentrations occurring approximately 4.5 to 8.4 hours post-administration . The active metabolite, desmethylsertraline, also contributes to its therapeutic effects and has a longer half-life, which can lead to cumulative effects over time.
Antidepressant Effects
Research indicates that this compound retains the antidepressant properties of sertraline. In a clinical trial involving patients with depressive symptoms, sertraline demonstrated significant improvements in anxiety and quality of life measures despite not showing a substantial reduction in depressive symptoms within the first six weeks .
Table 1: Clinical Outcomes from Sertraline Treatment
Outcome Measure | Sertraline Group (n=266) | Placebo Group (n=284) | p-value |
---|---|---|---|
Mean PHQ-9 Score (6 weeks) | 7.98 (SD 5.63) | 8.76 (SD 5.86) | 0.41 |
Anxiety Symptoms Reduction | Significant | Not significant | - |
Quality of Life Improvement | Significant | Not significant | - |
Anti-Inflammatory Properties
Recent studies have suggested that sertraline may possess anti-inflammatory properties that could be beneficial in treating conditions such as tuberculosis (TB). A study demonstrated that sertraline enhanced the bactericidal effects of standard TB treatments in infected macrophages, significantly reducing bacterial loads .
Table 2: Effects of Sertraline on Mycobacterium tuberculosis
Sertraline Concentration (µM) | Bacterial Load Reduction (%) |
---|---|
1 | 30 |
5 | 35 |
10 | 43 |
20 | Complete loss of IFNβ secretion |
Case Study: Tuberculosis Treatment
In a study involving C3HeB/FeJ mice infected with Mycobacterium tuberculosis, treatment with sertraline at concentrations as low as 20 µM resulted in significant reductions in bacterial growth compared to controls. The combination of sertraline with standard antibiotics led to enhanced bacterial killing, indicating its potential as an adjunct therapy for TB .
Case Study: Depression and Anxiety Management
A pragmatic multicenter trial assessed the effectiveness of sertraline in primary care settings for patients with mild to moderate depressive symptoms. While not all patients experienced significant reductions in depressive symptoms at six weeks, many reported improvements in anxiety and overall mental health . This highlights the compound's utility beyond traditional antidepressant effects.
Eigenschaften
CAS-Nummer |
1217741-83-7 |
---|---|
Molekularformel |
C17H14D3Cl2N.HCl |
Molekulargewicht |
345.71 |
Aussehen |
White Solid |
melting_point |
>276°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
79559-97-0 (unlabelled) |
Synonyme |
4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 Hydrochloride; |
Tag |
Sertraline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.